![molecular formula C12H17NOS2 B14509908 S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate CAS No. 62988-35-6](/img/structure/B14509908.png)
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is an organic compound that features a thioether linkage and a carbamothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate typically involves the reaction of 4-methylthiophenol with 2-chloroethyl dimethylcarbamothioate. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamothioate group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate involves its interaction with specific molecular targets. The thioether and carbamothioate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamate
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioamide
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioester
Uniqueness
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thioether and carbamothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
62988-35-6 |
|---|---|
Molekularformel |
C12H17NOS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
S-[2-(4-methylphenyl)sulfanylethyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS2/c1-10-4-6-11(7-5-10)15-8-9-16-12(14)13(2)3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
MKJXZUSPPDRVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCSC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


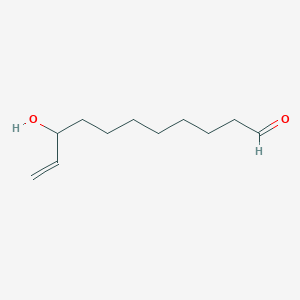

![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
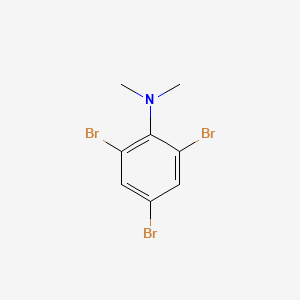
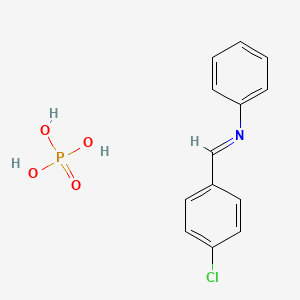

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
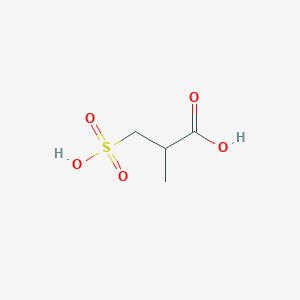
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
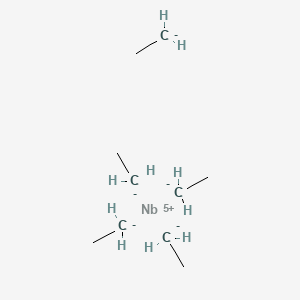
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
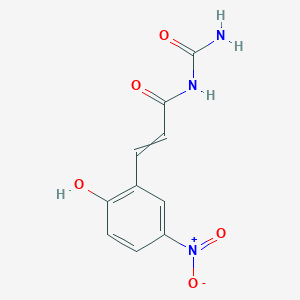

![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
